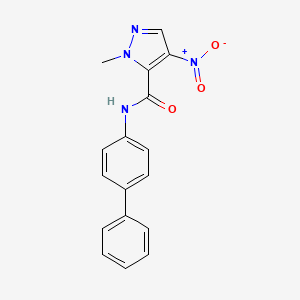

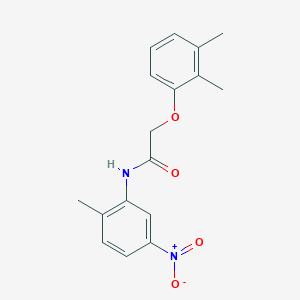

![molecular formula C17H17N3O2 B5565055 N-[2-(1H-benzimidazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B5565055.png)

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

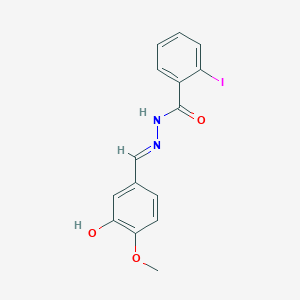

“N-[2-(1H-benzimidazol-2-yl)ethyl]-3-methoxybenzamide” is a compound that contains a benzimidazole moiety, which is a bicyclic heterocycle consisting of fused benzene and imidazole rings . This moiety is often found in various bioactive compounds and can interact easily with biopolymers in the living system . The compound also contains a methoxy group and an amide group, which may contribute to its physical and chemical properties .

Molecular Structure Analysis

The molecular formula of the compound is C17H17N3O2 . The benzimidazole moiety is planar due to the conjugation of the benzene and imidazole rings . The presence of the methoxy and amide groups may influence the overall conformation and polarity of the molecule .Scientific Research Applications

Medical Imaging Applications

Sigma receptors, particularly overexpressed in breast cancer cells, have been targeted for imaging using derivatives of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-methoxybenzamide. Studies involving the use of radiolabeled iodobenzamide (e.g., P-(123)I-MBA) have demonstrated its potential to visualize primary breast tumors in vivo through preferential binding to sigma receptors. This approach has been investigated to aid in the diagnosis and management of breast cancer, showing promising results in clinical settings (Caveliers et al., 2002; John et al., 1999).

Cancer Treatment Research

In the realm of cancer treatment, derivatives of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-methoxybenzamide have been evaluated for their antiproliferative and cytotoxic effects. Research has focused on developing compounds that exhibit significant activity against various cancer cell lines, including breast carcinoma. These efforts aim to harness the compound's molecular framework to inhibit tumor growth and proliferation, offering a potential pathway for new cancer therapies (Cindrić et al., 2017).

Chemical Synthesis and Material Science

Further, N-[2-(1H-benzimidazol-2-yl)ethyl]-3-methoxybenzamide and its derivatives play a crucial role in the synthesis of complex molecules and materials. For instance, novel aromatic polyimides have been synthesized using related diamines, showing significant properties such as solubility in organic solvents and thermal stability. These materials find applications in various fields, including electronics and aerospace, due to their high-performance characteristics (Butt et al., 2005).

Future Directions

Given the wide range of biological activities exhibited by benzimidazole derivatives , “N-[2-(1H-benzimidazol-2-yl)ethyl]-3-methoxybenzamide” could be a potential candidate for further studies in medicinal chemistry. Future research could focus on elucidating its synthesis route, chemical reactivity, mechanism of action, physical and chemical properties, and safety profile.

properties

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-22-13-6-4-5-12(11-13)17(21)18-10-9-16-19-14-7-2-3-8-15(14)20-16/h2-8,11H,9-10H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFBPQILQUFGIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

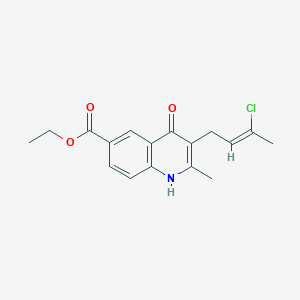

![2-{4-[(2-anilino-5-pyrimidinyl)carbonyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5564975.png)

![2-{4-methyl-6-[(4-methylphenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5565008.png)

![N-(2-chlorobenzyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5565016.png)

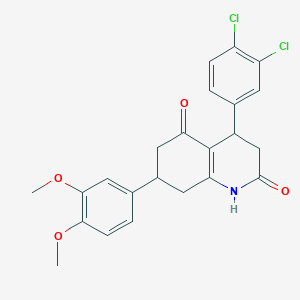

![2-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5565047.png)

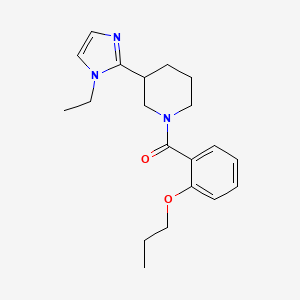

![6-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5565057.png)